![molecular formula C10H12N2OS B2368935 N-[(3-methylphenyl)carbamothioyl]acetamide CAS No. 16738-23-1](/img/structure/B2368935.png)
N-[(3-methylphenyl)carbamothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methylphenyl)carbamothioyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA is a thioamide derivative that is synthesized from 3-methylbenzenamine and ethyl chloroacetate.
作用机制
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood. However, it has been suggested that N-[(3-methylphenyl)carbamothioyl]acetamide may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)carbamothioyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases. Additionally, N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to have a significant effect on the central nervous system, including anxiolytic and antidepressant effects.
实验室实验的优点和局限性
N-[(3-methylphenyl)carbamothioyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easy to obtain in large quantities. It has also been extensively studied, with a significant amount of scientific literature available on its properties and potential applications. However, there are also limitations to using N-[(3-methylphenyl)carbamothioyl]acetamide in lab experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood, which may make it challenging to design experiments that specifically target its molecular targets.
未来方向
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as anxiety and depression. Another direction is to explore its potential use in the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide may help to identify new molecular targets and potential applications for this compound.
合成方法
N-[(3-methylphenyl)carbamothioyl]acetamide is synthesized from 3-methylbenzenamine and ethyl chloroacetate. The reaction involves the formation of an intermediate, which is then treated with ammonium thiocyanate to produce N-[(3-methylphenyl)carbamothioyl]acetamide. The synthesis of N-[(3-methylphenyl)carbamothioyl]acetamide is a straightforward process that can be carried out in a laboratory setting.
科学研究应用
N-[(3-methylphenyl)carbamothioyl]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

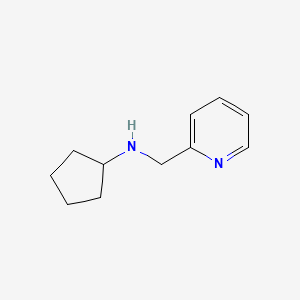
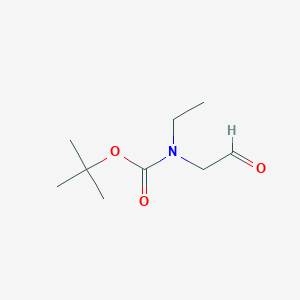
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)
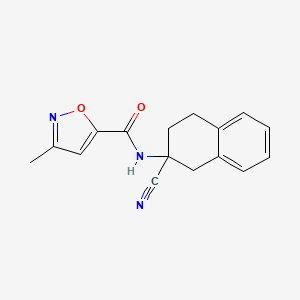
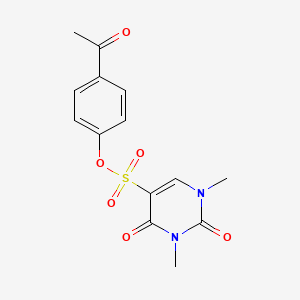
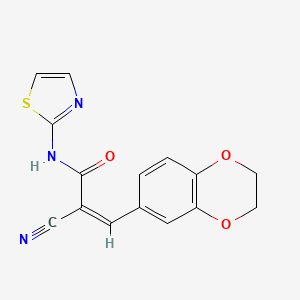
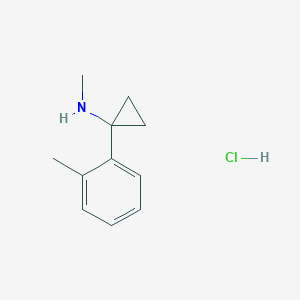
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
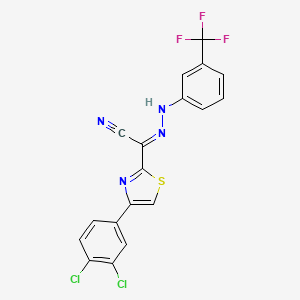
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)